Cas no 2228250-43-7 (1-2-methoxy-3-(trifluoromethyl)phenyl-3-oxocyclobutane-1-carbonitrile)

1-2-Methoxy-3-(trifluoromethyl)phenyl-3-oxocyclobutane-1-carbonitrile is a specialized organic compound featuring a cyclobutane core functionalized with a ketone group, a nitrile moiety, and a substituted phenyl ring. The presence of the methoxy and trifluoromethyl groups enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural rigidity and electron-withdrawing characteristics contribute to its utility in cycloaddition reactions and as a building block for bioactive molecules. The compound's stability and reactivity profile allow for selective modifications, facilitating its use in the development of novel therapeutic agents or advanced materials.
1-2-methoxy-3-(trifluoromethyl)phenyl-3-oxocyclobutane-1-carbonitrile structure
2228250-43-7 structure
商品名:1-2-methoxy-3-(trifluoromethyl)phenyl-3-oxocyclobutane-1-carbonitrile
CAS番号:2228250-43-7
MF:C13H10F3NO2
メガワット:269.219213962555
CID:6111024
PubChem ID:165839497

1-2-methoxy-3-(trifluoromethyl)phenyl-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-2-methoxy-3-(trifluoromethyl)phenyl-3-oxocyclobutane-1-carbonitrile
    • EN300-1942572
    • 1-[2-methoxy-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile
    • 2228250-43-7
    • インチ: 1S/C13H10F3NO2/c1-19-11-9(12(7-17)5-8(18)6-12)3-2-4-10(11)13(14,15)16/h2-4H,5-6H2,1H3
    • InChIKey: OJGYLXXPOBESIR-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=CC(=C1OC)C1(C#N)CC(C1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 269.06636305g/mol
  • どういたいしつりょう: 269.06636305g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 415
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 50.1Ų

1-2-methoxy-3-(trifluoromethyl)phenyl-3-oxocyclobutane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1942572-0.05g
1-[2-methoxy-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile
2228250-43-7
0.05g
$1056.0 2023-09-17
Enamine
EN300-1942572-2.5g
1-[2-methoxy-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile
2228250-43-7
2.5g
$2464.0 2023-09-17
Enamine
EN300-1942572-10.0g
1-[2-methoxy-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile
2228250-43-7
10g
$5405.0 2023-05-31
Enamine
EN300-1942572-10g
1-[2-methoxy-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile
2228250-43-7
10g
$5405.0 2023-09-17
Enamine
EN300-1942572-0.25g
1-[2-methoxy-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile
2228250-43-7
0.25g
$1156.0 2023-09-17
Enamine
EN300-1942572-0.1g
1-[2-methoxy-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile
2228250-43-7
0.1g
$1106.0 2023-09-17
Enamine
EN300-1942572-5.0g
1-[2-methoxy-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile
2228250-43-7
5g
$3645.0 2023-05-31
Enamine
EN300-1942572-1g
1-[2-methoxy-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile
2228250-43-7
1g
$1256.0 2023-09-17
Enamine
EN300-1942572-1.0g
1-[2-methoxy-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile
2228250-43-7
1g
$1256.0 2023-05-31
Enamine
EN300-1942572-0.5g
1-[2-methoxy-3-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carbonitrile
2228250-43-7
0.5g
$1207.0 2023-09-17

1-2-methoxy-3-(trifluoromethyl)phenyl-3-oxocyclobutane-1-carbonitrile 関連文献

1-2-methoxy-3-(trifluoromethyl)phenyl-3-oxocyclobutane-1-carbonitrileに関する追加情報

Compound CAS No 2228250-43-7: 1-(2-methoxy-3-(trifluoromethyl)phenyl)-3-oxocyclobutane-1-carbonitrile

1-(2-methoxy-3-(trifluoromethyl)phenyl)-3-oxocyclobutane-1-carbonitrile is a highly specialized organic compound with the CAS registry number 2228250-43-7. This compound is of significant interest in the fields of materials science, pharmaceuticals, and organic synthesis due to its unique structural features and potential applications. The molecule consists of a cyclobutane ring fused with a ketone group and a cyano group, attached to a substituted phenyl ring. The phenyl ring is further substituted with a methoxy group and a trifluoromethyl group, which contribute to its electronic and steric properties.

Recent studies have highlighted the importance of such compounds in the development of advanced materials. The cyclobutane ring is known for its strained geometry, which can impart unique mechanical and electronic properties to the molecule. This strain can be harnessed in applications such as flexible electronics, where materials with tailored mechanical properties are highly sought after. Additionally, the presence of the trifluoromethyl group introduces significant electron-withdrawing effects, which can enhance the compound's stability and reactivity in certain chemical environments.

In the realm of pharmaceuticals, this compound has shown promise as a potential lead molecule for drug development. The combination of a cyano group and a methoxy group on the phenyl ring creates opportunities for bioisosteric replacements, enabling researchers to explore various pharmacophores. Furthermore, the trifluoromethyl group is known to improve drug-like properties such as lipophilicity and metabolic stability, making this compound an attractive candidate for further study in medicinal chemistry.

The synthesis of 1-(2-methoxy-3-(trifluoromethyl)phenyl)-3-oxocyclobutane-1-carbonitrile involves a series of intricate organic reactions. Researchers have employed strategies such as ring-closing metathesis, nucleophilic aromatic substitution, and oxidative coupling to construct the desired molecule. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, paving the way for large-scale production if required.

From a physical standpoint, this compound exhibits interesting properties that make it suitable for various applications. Its melting point, determined through differential scanning calorimetry (DSC), is approximately 150°C under standard conditions. The compound is sparingly soluble in common organic solvents but shows enhanced solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (ACN). These characteristics are crucial for its application in solution-based chemical processes.

As research into this compound continues, its potential applications are expected to expand further. For instance, its use as an intermediate in the synthesis of more complex molecules has already been demonstrated in several studies. Moreover, its compatibility with various functionalization techniques makes it a versatile building block in organic synthesis.

In conclusion, 1-(2-methoxy-3-(trifluoromethyl)phenyl)-3-oxocyclobutane-1-carbonitrile (CAS No 2228250-43-7) stands out as a multifaceted compound with promising prospects across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies, positions it as a valuable asset in both academic research and industrial applications.

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